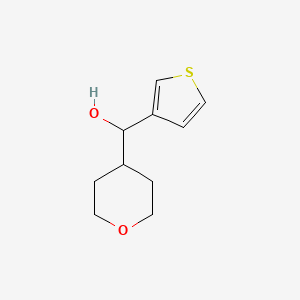

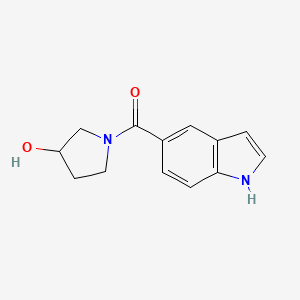

(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol

Übersicht

Beschreibung

“(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol” is an organic compound. It’s a derivative of tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s used as a basic organic chemical raw material and high-quality fuel, mainly used in fine chemicals, plastics and other fields, and is also an important raw material for pesticides and medicines .

Synthesis Analysis

The synthesis of “(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol” involves the addition of LiAlH4 to a Schlenk flask, followed by the addition of THF at 0°C and stirring for 5 minutes. The ester is then added through a condenser tube over 10 minutes .Molecular Structure Analysis

The molecular formula of “(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol” is C6H12O2 . The molecular weight is 116.16 g/mol . The structure of the compound includes a tetrahydropyran ring attached to a methanol group .Chemical Reactions Analysis

“(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol” is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It’s also a starting material for 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone, a drug that acts as a CB2 cannabinoid receptor agonist .Physical And Chemical Properties Analysis

“(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol” is a colorless liquid . It has a boiling point of 105°C and a density of 1.000±0.06 g/cm3 . The compound has a refractive index of 1.4600 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Toll-like Receptor Agonists

This compound is utilized as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . These agonists are significant for the oral treatment of viral hepatitis, representing a promising class of immunomodulatory drugs.

Organic Synthesis: CB2 Cannabinoid Receptor Agonist Precursor

It serves as a starting material for the synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone, which acts as a CB2 cannabinoid receptor agonist . This application is crucial in the development of treatments for pain and inflammation without the psychoactive effects associated with cannabis.

Pharmaceutical Development: Anti-inflammatory and Antipsychotic Drugs

The thiophene moiety present in the compound is a key feature in drugs with anti-inflammatory and antipsychotic properties . The versatility of thiophene allows for the creation of a wide range of therapeutic agents.

Material Science: Conductive Polymers

Thiophene derivatives are integral in the synthesis of conductive polymers . These materials are essential for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Biochemistry: Enzyme Inhibition Studies

The compound can be used to study enzyme inhibition, particularly in kinases . Kinase inhibitors are valuable in cancer treatment as they can prevent the growth and spread of cancer cells by blocking specific enzymes.

Analytical Chemistry: Chromatography Standards

Due to its unique structure, this compound can serve as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .

Chemical Biology: Antimicrobial Agents

The compound’s structural components are found in several commercially available drugs with antimicrobial properties . Research into new derivatives could lead to the development of novel antibiotics.

Drug Discovery: Lead Molecule Synthesis

The compound is used to produce combinatorial libraries in the search for lead molecules . This process is fundamental in the early stages of drug discovery, where potential drug candidates are identified and optimized.

Safety and Hazards

When handling “(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol”, it’s important to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

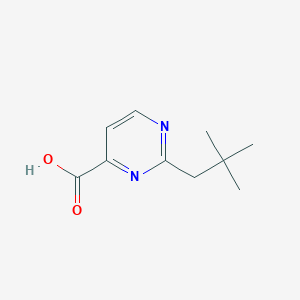

oxan-4-yl(thiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8,10-11H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZFWYQAXFGBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

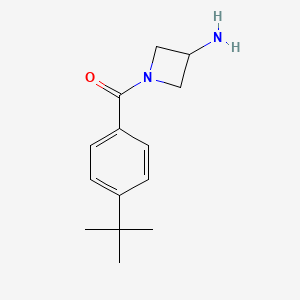

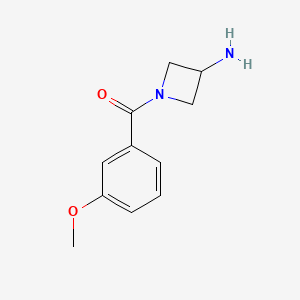

![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)

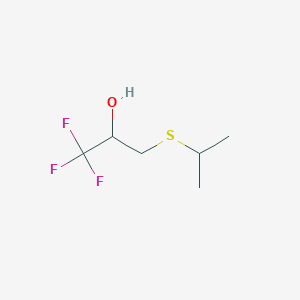

![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)

![3-[(3-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469105.png)

![3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1469106.png)

![3-methyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469110.png)

![3-methyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469111.png)